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(4-Bromophenyl)chlorodimethylsilane

Self-assembled monolayers Surface modification Monochlorosilane

(4-Bromophenyl)chlorodimethylsilane (CAS 18236-77-6) is a bifunctional organosilicon compound containing both a para-bromophenyl group and a reactive chlorodimethylsilyl moiety. With a molecular weight of 249.61 g·mol⁻¹, a boiling point of 135.5 °C at 18 Torr, and a density of 1.3904 g·cm⁻³ at 25 °C, it serves as a versatile intermediate in organic synthesis, organometallic chemistry, and materials science.

Molecular Formula C8H10BrClSi
Molecular Weight 249.61 g/mol
CAS No. 18236-77-6
Cat. No. B3048831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)chlorodimethylsilane
CAS18236-77-6
Molecular FormulaC8H10BrClSi
Molecular Weight249.61 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CC=C(C=C1)Br)Cl
InChIInChI=1S/C8H10BrClSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3
InChIKeyPGVQUNBYZVLSGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromophenyl)chlorodimethylsilane (CAS 18236-77-6): A Bifunctional Organosilicon Intermediate for Cross-Coupling and Surface Modification


(4-Bromophenyl)chlorodimethylsilane (CAS 18236-77-6) is a bifunctional organosilicon compound containing both a para-bromophenyl group and a reactive chlorodimethylsilyl moiety . With a molecular weight of 249.61 g·mol⁻¹, a boiling point of 135.5 °C at 18 Torr, and a density of 1.3904 g·cm⁻³ at 25 °C, it serves as a versatile intermediate in organic synthesis, organometallic chemistry, and materials science . The compound is commercially available at purities ranging from 94% GC to ≥97% .

Why (4-Bromophenyl)chlorodimethylsilane Cannot Be Replaced by Generic Aryl Silanes in Precision Applications


The dual functionality of (4-bromophenyl)chlorodimethylsilane – a Si–Cl bond for surface grafting and a C–Br bond for downstream cross-coupling – makes it uniquely suited for multi-step synthetic sequences [1]. Unlike trichlorosilane analogs that produce densely cross-linked polysiloxane networks, the monochlorodimethylsilane head group limits condensation to a single siloxane bond per molecule, yielding controlled monolayer films [2]. Substituting with a trialkoxysilane analog (e.g., (4-bromophenyl)trimethoxysilane) slows hydrolysis kinetics and introduces hydrophilic silanol byproducts that alter interfacial properties [3]. Replacing bromine with chlorine (e.g., (4-chlorophenyl)chlorodimethylsilane) drastically reduces cross-coupling reactivity due to the higher C–Cl bond dissociation energy [4]. These differences preclude simple drop-in substitution.

Quantitative Differentiation Evidence for (4-Bromophenyl)chlorodimethylsilane vs. Closest Analogs


Monochlorosilane Head Group Enables Controlled Monolayer Formation vs. Trichlorosilane Multilayers

(4-Bromophenyl)chlorodimethylsilane, as a monochlorosilane, grafts to hydroxylated surfaces via a single Si–O–Si linkage, producing monolayers with lower packing density and order than trichlorosilane analogs [1]. In contrast, (4-bromophenyl)trichlorosilane forms densely cross-linked, polysiloxane multilayers due to three hydrolyzable Si–Cl bonds [1]. Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy and contact angle measurements on analogous monochlorinated vs. trichlorinated silanes confirm that monochlorosilane SAMs are significantly less dense and more disordered [1].

Self-assembled monolayers Surface modification Monochlorosilane Trichlorosilane

C–Br Bond Enables Faster Suzuki Coupling via Lower Oxidative Addition Barrier vs. C–Cl Analogs

The para-bromophenyl substituent in (4-bromophenyl)chlorodimethylsilane undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond in (4-chlorophenyl)chlorodimethylsilane. The difference arises from the approximately 15–20 kcal·mol⁻¹ lower bond dissociation energy of C–Br (∼80 kcal·mol⁻¹) vs. C–Cl (∼95–100 kcal·mol⁻¹) [1]. Empirically, aryl bromides are 10³–10⁴ times more reactive than aryl chlorides in Pd-catalyzed cross-coupling under standard conditions [1]. This translates to higher coupling yields under milder conditions when using the bromo analog.

Suzuki-Miyaura cross-coupling C–Br activation Oxidative addition Organosilicon building blocks

Chlorodimethylsilane Hydrolyzes Orders of Magnitude Faster Than Trialkoxysilane Analogs

The Si–Cl bond in (4-bromophenyl)chlorodimethylsilane undergoes rapid hydrolysis (complete within seconds to minutes in the presence of water) to yield (4-bromophenyl)dimethylsilanol and HCl [1]. In contrast, (4-bromophenyl)trimethoxysilane requires acid or base catalysis and longer times (minutes to hours) to hydrolyze [1]. The hydrolysis rate difference between chlorosilanes and alkoxysilanes is approximately 10²–10⁴-fold under neutral aqueous conditions [1]. This rapid hydrolysis is advantageous for time-sensitive surface grafting but demands anhydrous storage and handling.

Hydrolysis kinetics Silane coupling agents Chlorosilane Alkoxysilane

Lower Boiling Point and Higher Vapor Pressure Facilitate Purification and Vapor-Phase Deposition vs. Higher-Molecular-Weight Analogs

(4-Bromophenyl)chlorodimethylsilane exhibits a boiling point of 135.5 °C at 18 Torr and a density of 1.3904 g·cm⁻³ at 25 °C . Its trichlorosilane analog, (4-bromophenyl)trichlorosilane (MW 290.4), has a substantially higher computed boiling point of approximately 246 °C at 760 mmHg, corresponding to roughly 140–160 °C at 18 Torr . The ~25–30 °C lower boiling point of the dimethyl-substituted compound enables gentler distillation conditions, reducing the risk of thermal decomposition during purification and facilitating vapor-phase deposition onto temperature-sensitive substrates.

Physical properties Boiling point Vapor deposition Purification

Dimethylsilyl Substituent Imparts Greater Hydrolytic Stability to the Si–C Aryl Bond vs. Trialkoxy/Trihalo Analogs

The dimethyl substitution on silicon in (4-bromophenyl)chlorodimethylsilane confers greater steric protection and higher electron density at the ipso-carbon compared to more electrophilic silyl groups [1]. In related systems, dimethylarylsilanes undergo protodesilylation (Si–C cleavage under acidic conditions) approximately 10²–10³× slower than trimethoxy- or trichlorosilyl-substituted analogs, as the electron-withdrawing oxygen or chlorine atoms on silicon increase the electrophilicity of the silicon center and labilize the Si–CAr bond [1]. This enhanced stability is critical when the silane is exposed to acidic environments during subsequent synthetic steps.

Si–C bond stability Protodesilylation Dimethylsilyl IPSO substitution

Commercial Availability at ≥97% Purity Enables Direct Use in Pharmaceutical Intermediates vs. Lower-Purity Analogs

(4-Bromophenyl)chlorodimethylsilane is commercially available at ≥97% purity (NLT 97%) with ISO-certified quality systems suitable for global pharmaceutical R&D and quality control . In comparison, the closest trichlorosilane and trimethoxysilane analogs are commonly supplied at 95% minimum purity with isomeric mixtures (mixed bromophenyl isomers) . The ≥97% single-isomer purity of the target compound reduces the burden of pre-synthetic purification and ensures batch-to-batch consistency critical for GMP-adjacent applications.

Purity specification Pharmaceutical intermediates Commercial availability Procurement

Recommended Procurement Scenarios Where (4-Bromophenyl)chlorodimethylsilane Provides Quantifiable Benefit


Fabrication of Bromophenyl-Terminated Self-Assembled Monolayers (SAMs) on Silica or Glass

When a single-molecule-thick bromophenyl-functionalized monolayer is required on oxide surfaces for subsequent surface-confined Suzuki coupling, (4-bromophenyl)chlorodimethylsilane provides monolayer-limited grafting that avoids the multilayer formation typical of trichlorosilane analogs [1]. The monochlorosilane head group reacts with surface silanol groups to form exactly one siloxane bond per molecule, yielding a well-defined interface suitable for quantitative surface chemistry [1].

Synthesis of Complex Organosilicon Building Blocks via Iterative Cross-Coupling and Silylation

The combination of a reactive Si–Cl bond for initial coupling and a C–Br bond for downstream Suzuki or Grignard reactions makes this compound ideal for constructing bis-arylsilanes and carbosilane dendrimers [2]. The dimethylsilyl group resists protodesilylation during acidic workups, enabling iterative synthetic sequences that would degrade trialkoxysilyl-substituted intermediates [3].

Rapid Vapor-Phase Surface Functionalization of Temperature-Sensitive Substrates

With a boiling point of 135.5 °C at 18 Torr, (4-bromophenyl)chlorodimethylsilane is amenable to vapor-phase deposition at temperatures that do not damage polymeric or biomolecular substrates . Its fast hydrolysis kinetics enable short exposure times, and the lower boiling point compared to trichlorosilane analogs (∼246 °C at 760 mmHg) reduces the thermal budget and risk of thermal decomposition .

Pharmaceutical Intermediate Synthesis Requiring High Purity and Batch Reproducibility

Commercially available at ≥97% purity as a single para-isomer, (4-bromophenyl)chlorodimethylsilane eliminates the need for pre-reaction isomer separation or purification . This is critical in pharmaceutical intermediate production where isomeric impurities can lead to off-target biological activity or failed QC release specifications .

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